

comparative study of checkerboard vs. time-kill synergy assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antibacterial synergist 1

Cat. No.: B12419577

[Get Quote](#)

A Comparative Guide to Checkerboard and Time-Kill Synergy Assays for Antimicrobial Drug Combinations.

For researchers and scientists in drug development, selecting the appropriate assay to evaluate the synergistic potential of antimicrobial combinations is a critical decision. The two most widely employed methods, the checkerboard assay and the time-kill synergy assay, offer distinct advantages and disadvantages in determining how drugs interact. This guide provides a detailed comparison of these two techniques, supported by experimental data and protocols, to aid in the selection of the most suitable method for your research needs.

Introduction to Synergy Testing

The combination of antimicrobial agents is a key strategy in combating multidrug-resistant pathogens, preventing the emergence of resistance, and achieving synergistic effects for enhanced efficacy. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Conversely, antagonism is observed when the combination is less effective. Additivity describes a scenario where the combined effect is equal to the sum of the individual effects.

The Checkerboard Assay

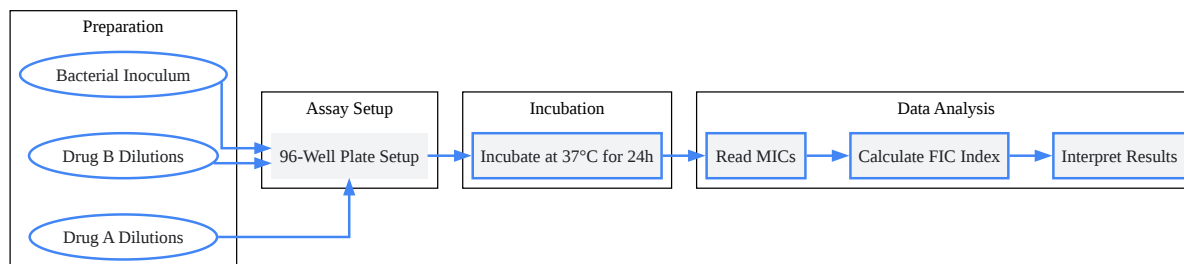
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. It determines the minimum inhibitory concentration (MIC) of each drug alone and in combination.

Experimental Protocol: Checkerboard Assay

- **Preparation of Antimicrobial Agents:** Prepare stock solutions of each antimicrobial agent. A series of two-fold dilutions of each drug is prepared.
- **Microtiter Plate Setup:** In a 96-well microtiter plate, serial dilutions of Drug A are made along the x-axis, and serial dilutions of Drug B are made along the y-axis. This creates a "checkerboard" of all possible concentration combinations.
- **Inoculation:** Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5×10^5 CFU/mL).
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- **Data Analysis:** The MIC of each drug alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction.

The FIC index is calculated as follows:
$$\text{FIC Index} = (\text{MIC of Drug A in combination} / \text{MIC of Drug A alone}) + (\text{MIC of Drug B in combination} / \text{MIC of Drug B alone})$$

- **Synergy:** $\text{FIC index} \leq 0.5$
- **Additivity:** $0.5 < \text{FIC index} \leq 1$
- **Indifference:** $1 < \text{FIC index} \leq 4$
- **Antagonism:** $\text{FIC index} > 4$



[Click to download full resolution via product page](#)

Caption: Workflow of the checkerboard synergy assay.

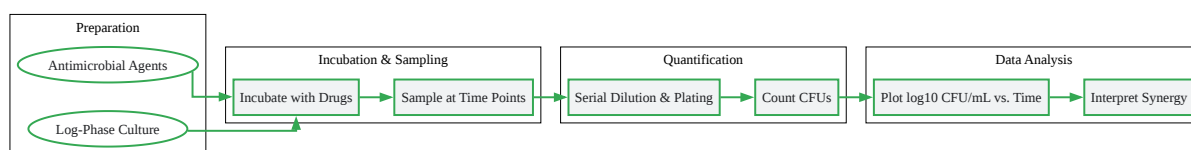
The Time-Kill Synergy Assay

The time-kill synergy assay provides a dynamic picture of the antimicrobial interaction over time. It measures the rate of bacterial killing by antimicrobial combinations compared to the individual agents.

Experimental Protocol: Time-Kill Synergy Assay

- **Preparation:** Prepare cultures of the test microorganism in the logarithmic phase of growth. Prepare antimicrobial agents at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC).
- **Incubation:** The bacterial culture is incubated with the antimicrobial agents alone and in combination. A growth control (no drug) is also included.
- **Sampling:** Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
- **Quantification:** The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating.
- **Data Analysis:** The results are plotted as log₁₀ CFU/mL versus time.

- Synergy: ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
- Additivity: < 2 log₁₀ but > 1 log₁₀ decrease in CFU/mL.
- Indifference: ± 1 log₁₀ change in CFU/mL.
- Antagonism: > 2 log₁₀ increase in CFU/mL.



[Click to download full resolution via product page](#)

Caption: Workflow of the time-kill synergy assay.

Comparative Analysis

Feature	Checkerboard Assay	Time-Kill Synergy Assay
Principle	Measures the inhibition of growth at a single time point.	Measures the rate of bacterial killing over time.
Endpoint	Fractional Inhibitory Concentration (FIC) Index.	Change in log10 CFU/mL.
Information Provided	Static interaction (synergy, additivity, indifference, antagonism).	Dynamic interaction, rate of killing, bactericidal vs. bacteriostatic activity.
Throughput	High-throughput, suitable for screening many combinations.	Low-throughput, labor-intensive.
Cost	Relatively low cost.	Higher cost due to media, plates, and labor.
Complexity	Technically simpler to perform and interpret.	More complex and time-consuming.
Clinical Relevance	Good for initial screening, but may not reflect in vivo dynamics.	Considered more clinically relevant as it mimics in vivo pharmacodynamics.

Data Presentation: A Case Study

A study comparing the synergy of antibiotics A and B against *Pseudomonas aeruginosa* yielded the following results:

Checkerboard Assay Results

Drug	MIC Alone (µg/mL)	MIC in Combination (µg/mL)	FIC	FIC Index	Interpretation
Antibiotic A	16	4	0.25	0.5	Synergy
Antibiotic B	8	2	0.25		

Time-Kill Assay Results

Treatment	Log10 CFU/mL at 0h	Log10 CFU/mL at 24h	Change in Log10 CFU/mL	Interpretation
Control	6.0	8.5	+2.5	Growth
Antibiotic A (1x MIC)	6.0	5.8	-0.2	Bacteriostatic
Antibiotic B (1x MIC)	6.0	4.5	-1.5	Weakly bactericidal
A + B (1x MIC)	6.0	2.0	-4.0	Synergy (Bactericidal)

Conclusion

The choice between the checkerboard and time-kill synergy assays depends on the specific research question and available resources. The checkerboard assay is an excellent high-throughput screening tool for identifying potentially synergistic combinations. However, the time-kill assay provides more detailed, dynamic information on the nature of the antimicrobial interaction and is generally considered to have greater clinical relevance. For a comprehensive evaluation, a tiered approach is often recommended, where promising combinations identified by the checkerboard method are subsequently confirmed and further characterized using the time-kill assay.

- To cite this document: BenchChem. [comparative study of checkerboard vs. time-kill synergy assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12419577#comparative-study-of-checkerboard-vs-time-kill-synergy-assays\]](https://www.benchchem.com/product/b12419577#comparative-study-of-checkerboard-vs-time-kill-synergy-assays)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com